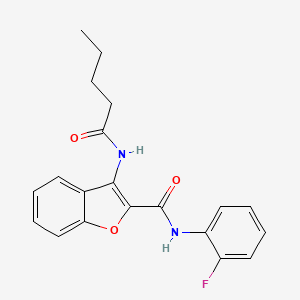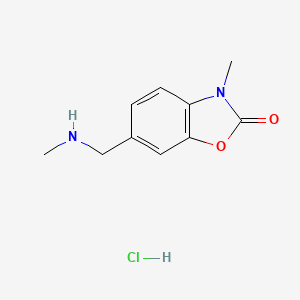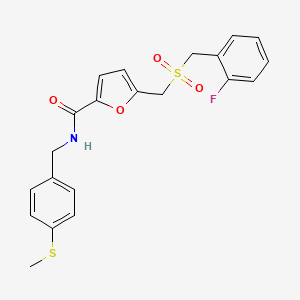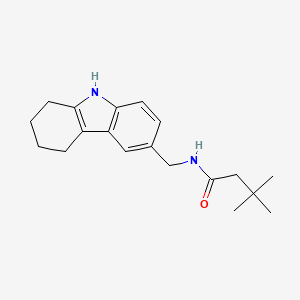
(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide” is a chemical compound that falls under the category of substituted anilines and quinazolines . These are privileged pharmacological structures used in a wide range of bioactive compounds designed for treating health conditions including cancer, inflammation, hypertension, obesity, and infection .
Synthesis Analysis
The synthesis of this compound involves a straightforward method for making isatoic anhydride-8-amide from isatin-7-carboxylic acid . This method is used to easily produce a range of quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry . The approaches are inexpensive, simple, fast, efficient at room temperature, and scalable .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyano group attached to an isoindole ring, which is further connected to a benzamide group . The presence of these functional groups makes this compound a valuable candidate for various chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound are mainly centered around its cyano group and the isoindole ring . The transformation of isatoic anhydride to 2-amino-benzamide is readily achieved, leading to the formation of a 1-cyano-2-amine 3 -acid-potassium salt .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : One study discusses a zinc phthalocyanine with properties useful in photodynamic therapy, including high singlet oxygen quantum yield, which indicates potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization
- Synthesis of Novel Compounds : Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents new classes of cyclic dipeptidyl ureas, indicating the diversity and potential of such compounds in scientific research (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Antimicrobial and Anticancer Studies
- Antimicrobial and Anticancer Potentials : A study on 4-thiazolidinone derivatives highlights their in vitro antimicrobial and anticancer potentials, which includes benzamide analogs (Deep et al., 2016).
Fluorescence and Sensing Applications
- Fluorescent Dual Sensor for Ions : A rhodamine-based compound acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, showcasing the utility of such compounds in sensing applications (Roy et al., 2019).
Magnetic and Luminescence Properties
- Luminescence and Magnetic Properties : Research on heterometallic [Zn6Ln6] clusters constructed by salicylamide salen-like ligand demonstrates interesting luminescence and magnetic properties, relevant in materials science (Song et al., 2016).
Anticancer Activity
- Synthesis and Anticancer Activity of Co(II) Complexes : A study on Co(II) complexes of benzylideneamino derivatives, including anticancer activity assessments, highlights the potential of such compounds in cancer research (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3/c1-33-19-13-11-17(12-14-19)16-28-26(32)22(15-27)23-20-9-5-6-10-21(20)24(29-23)30-25(31)18-7-3-2-4-8-18/h2-14H,16H2,1H3,(H,28,32)(H,29,30,31)/b23-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYKMJVOTOXKLV-FCQUAONHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2646377.png)


![5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine](/img/structure/B2646384.png)
![(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2646386.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2646387.png)



![2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2646393.png)

![N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2646395.png)
![tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate](/img/structure/B2646396.png)
![N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646399.png)